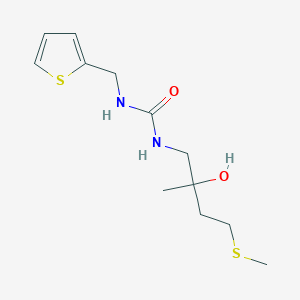

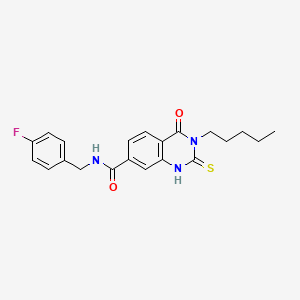

![molecular formula C20H24N2O5S2 B2883171 4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-38-3](/img/structure/B2883171.png)

4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spirodecane is a chemical compound that features a cyclohexane ring bound directly to a cyclopentane ring . Azaspirodecane is an analogue in which the cyclohexane group has been replaced with a piperidine .

Molecular Structure Analysis

The molecular structure of compounds similar to your compound, such as decane and spirodecane, have been studied .Chemical Reactions Analysis

There are studies on the chemical reactions of related compounds. For instance, a kinetic model was built to describe ignition and pyrolysis of n-decane .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like decane and spirodecane have been analyzed .Applications De Recherche Scientifique

Synthesis and Characterization

Sulfur-Containing Heterocycles Synthesis : 1-Aroyl-2-styrylsulfonylethene, a precursor for compounds like 4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, has been used in synthesizing various sulfur-containing heterocycles. These compounds are characterized using IR and 1H NMR spectral data (Reddy, Babu, & Padmavathi, 2001).

Stereochemically Controlled Synthesis : Enantiomers and diastereoisomers of related compounds can be prepared with controlled stereochemistry. This is achieved through acid-catalyzed phenylsulfanyl migration, demonstrating the compound's relevance in stereochemical studies (Eames, Heras, Jones, & Warren, 1996).

Thermal Cyclization Studies : Investigations into the thermal cyclization of dihydroxyketone equivalents have shown the influence of the phenylsulfonyl group in the formation of crystalline structures, highlighting its significance in studying reaction courses and stereoisomer formation (Alzérreca, Avilés, Collazo, & Prieto, 1990).

Crystal Structure Analysis

Crystal Structure of Derivatives : Research involving the synthesis and crystal structure analysis of related compounds, such as 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, contributes to our understanding of molecular structures and conformation, which is crucial in the field of crystallography (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).

Cyclohexane-1,3-Dicarboxylates Synthesis : The condensation of specific derivatives leads to compounds with multiple stereogenic centers, aiding in the exploration of stereochemistry in organic synthesis (Ismiyev, Maharramov, Aliyeva, Askerov, Mahmudov, Kopylovich, Naïli, & Pombeiro, 2013).

Application in Drug Development

Anticonvulsant Agents : While avoiding specific details about drug use, dosage, and side effects, it's noteworthy that derivatives of similar compounds have been synthesized and evaluated for their potential as anticonvulsant agents. This shows the compound's relevance in pharmacological research (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).

Spiroimidazolidine Derivatives : Studies on spiroimidazolidine derivatives and their pharmacological evaluation demonstrate the compound's significance in the development of new therapeutic agents (Czopek, Zagórska, Kołaczkowski, Bucki, Gryzło, Rychtyk, Pawlowsk, Siwek, Satała, Bojarski, Kubacka, & Filipek, 2016).

Hypoglycemic Activity : Research into the hypoglycemic activity of related compounds underscores the compound's potential in diabetes research (Iqbal, Akhtar, Hendsbee, Masuda, & Hameed, 2012).

Mécanisme D'action

Target of Action

The primary targets of 4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4Compounds with similar structures, such as spiro[45]decanone prolyl hydroxylase domain inhibitors, have been found to target the 2-oxoglutarate (2OG) dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) . These enzymes play a crucial role in the regulation of the hypoxic response in cells .

Mode of Action

Based on its structural similarity to other spiro[45]decanone prolyl hydroxylase inhibitors, it may inhibit the activity of PHDs, thereby stabilizing HIF and promoting the transcription of hypoxia-responsive genes .

Biochemical Pathways

Inhibition of PHDs can stabilize HIF, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and other hypoxia-responsive processes .

Result of Action

Based on its potential role as a phd inhibitor, it may lead to the stabilization of hif and the subsequent transcription of hypoxia-responsive genes .

Safety and Hazards

Orientations Futures

Research on related compounds continues to be a topic of interest. For instance, Rh(I) complex catalyzed dimerization of ene-vinylidenecyclopropanes has been used to construct a series of products containing spiro[4,5]decane skeletons . Additionally, new valine-derived compounds incorporating a 4-(phenylsulfonyl)phenyl fragment were synthesized for the development of novel bioactive substances .

Propriétés

IUPAC Name |

4-(benzenesulfonyl)-8-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S2/c1-17-7-9-19(10-8-17)28(23,24)21-13-11-20(12-14-21)22(15-16-27-20)29(25,26)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIHARFNSGENFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

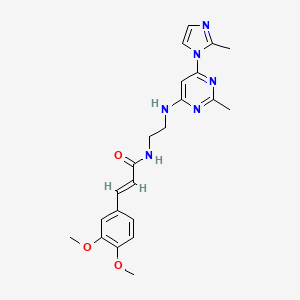

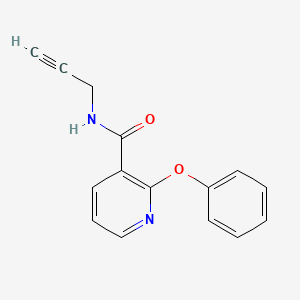

![Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2883097.png)

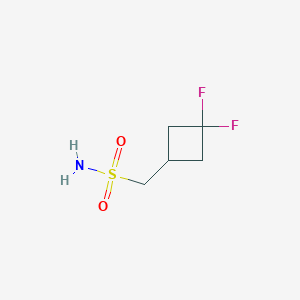

![2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}benzenecarboxylic acid](/img/structure/B2883098.png)

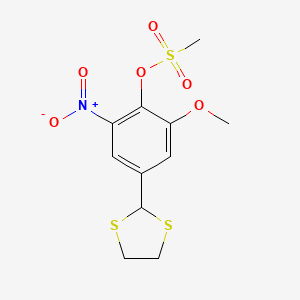

![5-Chloro-N-methyl-N-[1-[(5-methyl-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2883100.png)

![2-amino-N-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2883103.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B2883104.png)

![(4-Piperidin-1-ylsulfonylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2883107.png)

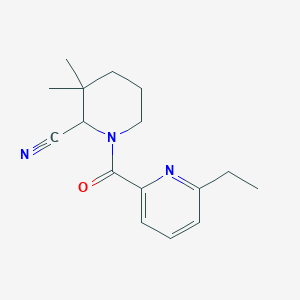

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2883109.png)